3-Iodo-2-(methylamino)pyridine
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-Iodo-2-(methylamino)pyridine is C6H7IN2, and its molecular weight is 234.04 g/mol . The InChI code for this compound is 1S/C6H7IN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored at a temperature between 2-8°C . It is soluble in organic solvents such as dimethyl sulfoxide and methanol.Scientific Research Applications
Radiosynthesis and PET Imaging
3-Iodo-2-(methylamino)pyridine derivatives, such as 11C-PBB3, are significant in clinical research for their use in PET (Positron Emission Tomography) imaging. 11C-PBB3 is particularly useful for imaging tau pathology in the human brain. The process involves radiosynthesis, photoisomerization, and analysis of biodistribution and metabolism in vivo, indicating its clinical utility in diverse PET facilities (Hashimoto et al., 2014).
Halogen Substitution and Chemical Synthesis
The compound has utility in chemical synthesis, particularly in halogen shuffling in pyridines. For instance, a study demonstrated site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, showcasing its potential in the synthesis of various chemical structures (Mongin et al., 1998).
Photochemistry Studies
In photochemistry, 2-(methylamino)pyridine showcases interesting behaviors, such as amino-imino tautomerism and rotational isomerism, when studied in low-temperature argon matrices. This highlights its potential in understanding photoreactive processes and molecular dynamics (Akai et al., 2007).
Synthesis of Organic Compounds
This compound derivatives are instrumental in the synthesis of complex organic compounds. For example, they are used in oxidative cleavage of multiple Csp3-H bonds in pyridin-2-yl acetate derivatives, facilitating the synthesis of 3-(pyridin-2-yl)indolizine skeletons (Wu et al., 2017).
Safety and Hazards
3-Iodo-2-(methylamino)pyridine is classified under the GHS07 hazard class . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organoboron compounds used in this reaction.
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, it can be inferred that this compound might act as an electrophile, reacting with organoboron reagents to form new carbon-carbon bonds .
Biochemical Pathways
Given its use in the suzuki–miyaura cross-coupling reaction, it can be inferred that it plays a role in the synthesis of complex organic molecules .
Result of Action
As a reagent in the suzuki–miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
It is known that the suzuki–miyaura cross-coupling reaction, in which this compound is used, is generally environmentally benign and tolerant to a variety of functional groups .
Properties
IUPAC Name |
3-iodo-N-methylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFOZPUJBFFGFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554997 | |
Record name | 3-Iodo-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113975-23-8 | |
Record name | 3-Iodo-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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